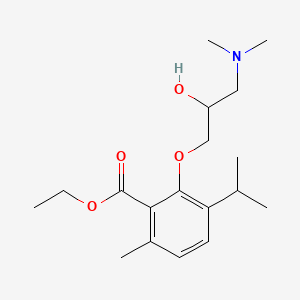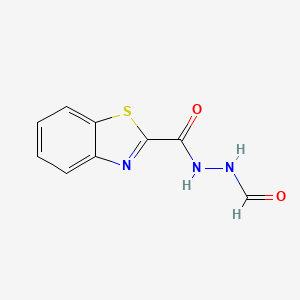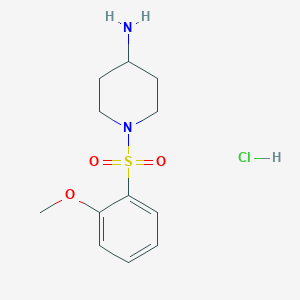
1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a methoxy-benzenesulfonyl group and an amine group, forming a hydrochloride salt. Its molecular formula is C12H19ClN2O3S.
Méthodes De Préparation
The synthesis of 1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Methoxy-benzenesulfonyl Group: This step involves sulfonylation reactions using methoxy-benzenesulfonyl chloride in the presence of a base.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxy-benzenesulfonyl group, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(2-Methoxy-benzenesulfonyl)-piperidin-4-ylamine hydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxy-benzenesulfonyl)-piperazine dihydrochloride: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.
1-(2-Methoxy-benzenesulfonyl)-4-methyl-piperazine hydrochloride: This compound has a methyl group on the piperazine ring, providing different chemical properties.
1-Benzyl-4-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride: This compound contains a benzyl group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
947533-33-7 |
|---|---|
Formule moléculaire |
C12H19ClN2O3S |
Poids moléculaire |
306.81 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)sulfonylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-17-11-4-2-3-5-12(11)18(15,16)14-8-6-10(13)7-9-14;/h2-5,10H,6-9,13H2,1H3;1H |
Clé InChI |
XRIIYJKFYLDELD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


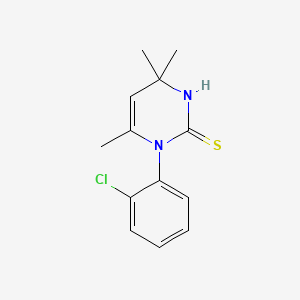
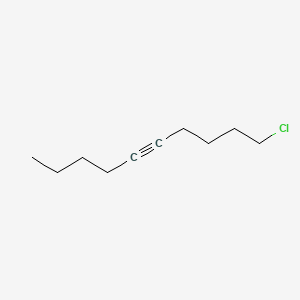
![4-Iodo-N-[3-(4-methyl-piperazin-1-YL)-propyl]-benzenesulfonamide dihydrochloride](/img/structure/B13798736.png)
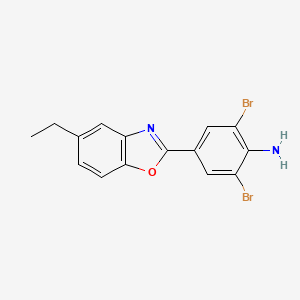
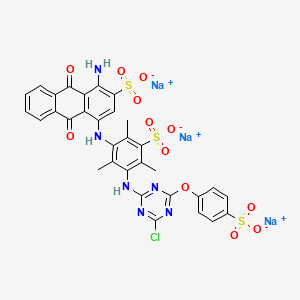


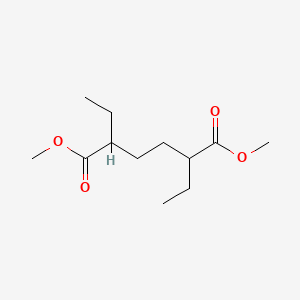
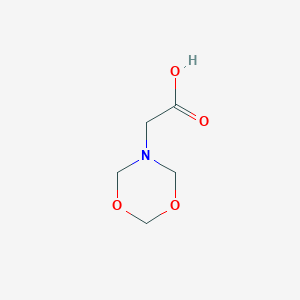
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)

